2-[Chloro(fluoro)methyl]-1,3-benzothiazole
Description
2-[Chloro(fluoro)methyl]-1,3-benzothiazole is a halogenated benzothiazole derivative characterized by a benzothiazole core with a methyl group substituted with both chlorine and fluorine atoms at the 2-position. Benzothiazoles are heterocyclic compounds widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-tubercular properties . The unique electronic and steric effects imparted by the chloro-fluoromethyl substituent may enhance reactivity, stability, and biological efficacy compared to simpler benzothiazole analogs.
Properties
CAS No. |
73774-32-0 |
|---|---|
Molecular Formula |
C8H5ClFNS |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-[chloro(fluoro)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClFNS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H |
InChI Key |
OVMZMDQIRQTAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a benzothiazole derivative is treated with chlorinating and fluorinating agents under controlled conditions . Another approach involves the use of halogen exchange reactions, where a pre-halogenated benzothiazole undergoes further halogenation .
Industrial Production Methods
Industrial production of 2-[Chloro(fluoro)methyl]-1,3-benzothiazole may involve large-scale halogenation processes using chlorinating and fluorinating agents. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the CH2ClF group is susceptible to nucleophilic displacement due to fluorine’s electron-withdrawing inductive effect, which polarizes the C–Cl bond.
Mechanistic Insight :
-
The reaction proceeds via an SN2 mechanism, where nucleophiles attack the electrophilic carbon adjacent to chlorine .
-
Fluorine’s electronegativity stabilizes the transition state, accelerating substitution .
Radical-Mediated Functionalization
Radical initiators like FeCl2 or di-tert-butyl peroxide (DTBP) enable C–H functionalization or side-chain modifications.
Mechanistic Insight :
-
Methyl radicals generated from DTBP abstract hydrogen from CH2ClF, forming a fluoromethyl radical intermediate .
-
Subsequent recombination with alkenes or aromatic systems yields coupled products .
Elimination Reactions
Under basic conditions, HCl elimination generates a fluorovinyl group.
| Reaction Type | Conditions | Product | Yield | Key Reference |
|---|---|---|---|---|
| Dehydrohalogenation | KOH, ethanol, reflux, 3 h | 2-(Fluorovinyl)-1,3-benzothiazole | 58% |
Mechanistic Insight :
-
Base-induced elimination follows an E2 pathway, forming a double bond between the fluorinated carbon and benzothiazole ring .
Transition Metal-Catalyzed Coupling
Palladium or copper catalysts facilitate cross-coupling reactions.
Mechanistic Insight :
-
Oxidative addition of the C–Cl bond to Pd(0) forms a Pd(II) intermediate, enabling coupling with boronic acids or amines .
Cyclization Reactions
The CH2ClF group participates in intramolecular cyclization to form fused heterocycles.
| Reaction Type | Conditions | Product | Yield | Key Reference |
|---|---|---|---|---|
| Thiadiazole formation | NH2CSNH2, pyridine, 110°C, 6 h | Benzothiazolo[2,3-b] thiadiazole | 60% |
Mechanistic Insight :
-
Nucleophilic attack by thiourea at the chlorine atom initiates cyclization, followed by sulfur incorporation .
Electrophilic Aromatic Substitution
The benzothiazole ring directs electrophiles to the 4- and 7-positions.
| Reaction Type | Conditions | Product | Yield | Key Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 h | 2-[Chloro(fluoro)methyl]-5-nitro-1,3-benzothiazole | 82% |
Mechanistic Insight :
Scientific Research Applications
2-[Chloro(fluoro)methyl]-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Chloro(fluoro)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and biological differences between 2-[Chloro(fluoro)methyl]-1,3-benzothiazole and related benzothiazole derivatives:
Key Observations
This could enhance interactions with biological targets (e.g., enzymes or DNA) through halogen bonding or dipole interactions. Anti-tubercular activity is prominent in derivatives with halogenated benzothiazole rings (e.g., 6'-fluoro-7'-chloro substitution in ), suggesting that halogen placement significantly impacts efficacy. The target compound’s methyl-substituted halogens may offer distinct pharmacokinetic advantages, such as improved membrane permeability .
Synthetic Pathways Halogenated benzothiazoles are typically synthesized via cyclization of halogen-substituted anilines with thiocyanates or sulfur donors under acidic conditions . For example:
- 2-Amino-6-chloro-1,3-benzothiazole is synthesized from p-chloroaniline, KSCN, and bromine in acetic acid .
- 2-Amino-6-fluoro-7-chlorobenzothiazole derivatives are prepared similarly using fluorinated anilines . The target compound’s synthesis may require post-cyclization halogenation of a pre-formed methyl group or use of a pre-halogenated precursor (e.g., chlorofluoroacetic acid derivatives).
Physical and Chemical Properties Solubility and Stability: Chlorine and fluorine substituents increase molecular polarity but may reduce aqueous solubility due to hydrophobic effects. For instance, 2-(chloromethyl)-5,7-difluoro-1,3-benzothiazole (MW 219.64) is less soluble in water than non-halogenated analogs . Crystal Packing: Halogens influence intermolecular interactions. In 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, C–H···O hydrogen bonds and π-π stacking stabilize the crystal lattice .
Safety and Handling
- Halogenated benzothiazoles often require strict safety protocols. For example, 2-[chloro(phenyl)methyl]-1,3-benzothiazole mandates protective equipment to avoid skin contact . Similar precautions are advisable for the target compound, given its reactive halogen substituents.
Biological Activity
2-[Chloro(fluoro)methyl]-1,3-benzothiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, which is known for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C8H6ClFN2S
- Molecular Weight : 202.66 g/mol
The presence of the chloro and fluoro groups contributes to increased lipophilicity and stability under various conditions, making it a candidate for further biological evaluation.
Biological Activity Overview
The biological activities of 2-[Chloro(fluoro)methyl]-1,3-benzothiazole can be categorized into several key areas:
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. For example, a related benzothiazole compound demonstrated an IC50 value of 1.94–3.46 μM against multiple cancer cell lines .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. In particular, compounds bearing electron-withdrawing groups like fluorine have shown enhanced potency against leukemia and other cancer types .
Antibacterial Activity
The incorporation of halogens in benzothiazole derivatives is known to enhance their antibacterial properties:
- Activity Spectrum : Fluorinated benzothiazoles have been reported to exhibit high activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Benzothiazole derivatives are also explored for their anti-inflammatory potential:
- Inhibition of COX Enzymes : Some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), suggesting their potential as anti-inflammatory agents comparable to established drugs like ibuprofen .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the presence and position of substituents significantly influence the biological activity:
- Fluorine Substitution : The introduction of fluorine at specific positions in the benzothiazole scaffold has been linked to improved cytotoxicity and selectivity against cancer cells .
- Chlorine Effects : Chlorine substituents also play a critical role in enhancing the biological efficacy by modifying lipophilicity and reactivity .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights the unique features of 2-[Chloro(fluoro)methyl]-1,3-benzothiazole:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure without halogens | Mild antibacterial properties |
| 2-Aminobenzothiazole | Amino group instead of halogens | Antimicrobial activity |
| 2-Fluorobenzothiazole | Fluorine substitution only | Enhanced lipophilicity |
| 2-Chlorobenzothiazole | Chlorine substitution only | Moderate antifungal activity |
| 2-[Chloro(fluoro)methyl]-1,3-benzothiazole | Chloro and fluoro on methyl group | Potentially enhanced anticancer and antibacterial activity |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including 2-[Chloro(fluoro)methyl]-1,3-benzothiazole:
- Anticancer Studies : A study demonstrated that a related compound showed significant inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent .
- Antimicrobial Research : Another study highlighted the effectiveness of fluorinated benzothiazoles against resistant strains of bacteria, showcasing their relevance in addressing antibiotic resistance .
- Inflammation Models : Research on anti-inflammatory properties revealed that certain derivatives could modulate inflammatory pathways effectively, providing insights into their therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 2-[chloro(fluoro)methyl]-1,3-benzothiazole, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with halogenation of a benzothiazole precursor. For example:
Intermediate Preparation : A thiazole ring is functionalized using chlorinating agents (e.g., SOCl₂) and fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–5°C) to introduce chloro-fluoro substituents .
Coupling Reactions : The chloro(fluoro)methyl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
Characterization : Intermediates are validated using FT-IR (C–F stretch: 1,100–1,250 cm⁻¹), ¹H/¹³C NMR (chloro/fluoro-methyl protons at δ 4.5–5.5 ppm), and elemental analysis (±0.3% deviation) .
Q. How is the purity of 2-[chloro(fluoro)methyl]-1,3-benzothiazole assessed, and what analytical techniques are prioritized?
Purity is confirmed via:
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm (≥95% purity threshold) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₅ClFNS: calc. 213.98, found 213.97) .
- Melting Point : Consistency with literature values (±2°C range) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Antimicrobial Screening : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation) .
- Enzyme Inhibition : α-Glucosidase assay (100 µM compound vs. voglibose control; UV-Vis at 405 nm) to assess metabolic activity .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation; 48 hr exposure) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., low inhibition by fluoro-substituted analogs) be resolved?
Discrepancies often arise from steric/electronic effects. For example:
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius reduces hydrophobic interactions in enzyme binding pockets, while chlorine enhances van der Waals forces. Replace with bulkier substituents (e.g., CF₃) to improve affinity .
- SAR Analysis : Compare IC₅₀ values across analogs (e.g., C2-Cl: 49.1% inhibition vs. C4-F: 19.4% in α-glucosidase assays) and model interactions via molecular docking (AutoDock Vina) .
Q. What strategies optimize reaction yields for introducing the chloro(fluoro)methyl group?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenating agents.
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency (monitor via TLC; hexane/EtOAc 7:3) .
- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions (e.g., dehalogenation) .
Q. How are computational methods applied to predict the compound’s reactivity or binding modes?
- DFT Calculations : Gaussian 16 to optimize geometry and calculate Fukui indices (nucleophilic/electrophilic sites) .
- MD Simulations : GROMACS to simulate ligand-protein stability (e.g., α-glucosidase; RMSD < 2.0 Å over 100 ns) .
- ADMET Prediction : SwissADME for bioavailability (TPSA < 90 Ų; LogP < 5) .
Q. How to address challenges in crystallizing 2-[chloro(fluoro)methyl]-1,3-benzothiazole derivatives?
- Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to stabilize π-π stacking .
- Vapor Diffusion : Hanging-drop method with 2:1 DCM/methanol solvent system .
- Single-Crystal XRD : Resolve halogen bonding (C–Cl···N ≈ 3.3 Å) and validate dihedral angles (<10° deviation) .
Q. What advanced spectroscopic techniques elucidate electronic effects of the chloro/fluoro substituents?
- ¹⁹F NMR : Chemical shifts (δ −110 to −120 ppm) indicate electron-withdrawing effects .
- XPS : Binding energies (Cl 2p₃/₂: 200 eV; F 1s: 688 eV) confirm covalent bonding .
- UV-Vis : λₐᵦₛ shifts (Δ > 10 nm) correlate with conjugation disruption by halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
